molecular formula C9H17N2O4PS B14672393 Phosphorothioic acid, O,O-diethyl S-((5-ethyl-1,3,4-oxadiazol-2-yl)methyl) ester CAS No. 37934-14-8

Phosphorothioic acid, O,O-diethyl S-((5-ethyl-1,3,4-oxadiazol-2-yl)methyl) ester

Cat. No.: B14672393
CAS No.: 37934-14-8
M. Wt: 280.28 g/mol
InChI Key: CKIZKDIGAAGIME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphorothioic acid, O,O-diethyl S-((5-ethyl-1,3,4-oxadiazol-2-yl)methyl) ester is an organophosphorus compound known for its diverse applications in various fields. This compound is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorothioic acid, O,O-diethyl S-((5-ethyl-1,3,4-oxadiazol-2-yl)methyl) ester typically involves the reaction of diethyl phosphorochloridothioate with 5-ethyl-1,3,4-oxadiazole-2-methanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O,O-diethyl S-((5-ethyl-1,3,4-oxadiazol-2-yl)methyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorothioate oxides.

    Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethyl groups with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorothioate oxides, while substitution reactions can produce a variety of alkyl or aryl phosphorothioates.

Scientific Research Applications

Phosphorothioic acid, O,O-diethyl S-((5-ethyl-1,3,4-oxadiazol-2-yl)methyl) ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for introducing phosphorothioate groups into molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases related to enzyme dysregulation.

    Industry: It is used in the formulation of pesticides and insecticides due to its ability to inhibit key enzymes in pests.

Mechanism of Action

The mechanism of action of phosphorothioic acid, O,O-diethyl S-((5-ethyl-1,3,4-oxadiazol-2-yl)methyl) ester involves the inhibition of enzymes by forming covalent bonds with active site residues. This interaction disrupts the normal function of the enzyme, leading to the accumulation of substrates and subsequent physiological effects. The compound primarily targets enzymes with serine residues in their active sites, such as acetylcholinesterase.

Comparison with Similar Compounds

Similar Compounds

  • Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester
  • Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) phosphorothioate
  • Phosphorodithioic acid, O,O-diethyl ester

Uniqueness

Phosphorothioic acid, O,O-diethyl S-((5-ethyl-1,3,4-oxadiazol-2-yl)methyl) ester is unique due to the presence of the 5-ethyl-1,3,4-oxadiazole moiety, which imparts distinct chemical properties and reactivity compared to other phosphorothioates. This structural feature enhances its potential as an enzyme inhibitor and broadens its range of applications in various fields.

Properties

CAS No.

37934-14-8

Molecular Formula

C9H17N2O4PS

Molecular Weight

280.28 g/mol

IUPAC Name

2-(diethoxyphosphorylsulfanylmethyl)-5-ethyl-1,3,4-oxadiazole

InChI

InChI=1S/C9H17N2O4PS/c1-4-8-10-11-9(15-8)7-17-16(12,13-5-2)14-6-3/h4-7H2,1-3H3

InChI Key

CKIZKDIGAAGIME-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(O1)CSP(=O)(OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.